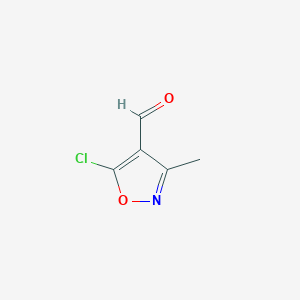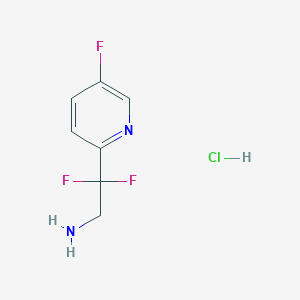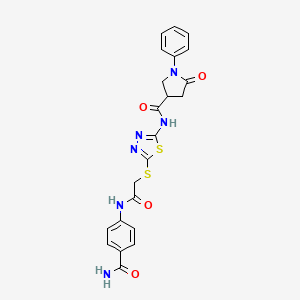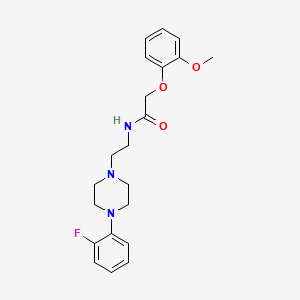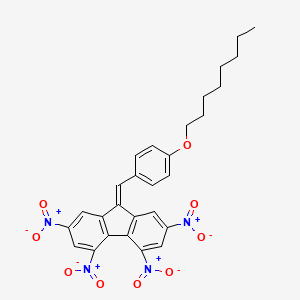
2,4,5,7-Tetranitro-9-(4-octyloxy-benzylidene)-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4,5,7-Tetranitro-9-(4-octyloxy-benzylidene)-9H-fluorene, also known as TNFOB, is a highly explosive compound that has been widely used in scientific research applications. TNFOB is a member of the nitro-substituted polycyclic aromatic hydrocarbon (NPAH) family, which has been extensively studied due to their unique properties and potential applications.
Scientific Research Applications
Molecular Networks and Crystal Engineering : Tetranitro derivatives of fluorene, such as 2,2‘,7,7‘-Tetranitro-9,9‘-spirobi[9H-fluorene], have been studied for their ability to form weakly bonded molecular networks. These compounds can create open supramolecular networks that have potential applications in including guests due to the significant volume available in their crystal structures. Molecular association in these compounds is often directed by π-stacking interactions, which is crucial in the field of crystal engineering (Demers et al., 2005).
Electron Acceptors in Organic Chemistry : Derivatives of 2,4,5,7-Tetranitro-9-fluorenone, a close relative of the compound , have been utilized as electron acceptors. These compounds exhibit varying degrees of electron acceptivity, and their interaction with other compounds, such as anthracene, can be monitored through changes in the electron absorption spectra. This is significant in the development of novel organic electronic materials (Perepichka et al., 2000).
Optoelectronic Applications : Fluorene-based compounds have been explored for their use in optoelectronics. For example, fluorene-based poly(ether imide)s demonstrate impressive thermal stability and could be suitable for creating flexible and durable materials for electronic applications (Hsiao & Li, 1999).
Sensing and Imaging Technologies : Certain fluorene derivatives have shown high sensitivity and selectivity to specific metal ions, making them suitable for use in sensing and imaging technologies. For instance, a fluorene derivative exhibited high sensitivity to Zn(2+) ions, which could be beneficial in the development of advanced imaging techniques (Belfield et al., 2010).
Electrochromic Materials : Tetranitrofluorenone derivatives have been studied for their electrochromic properties. These properties are particularly relevant in the development of electrochromic devices, which change color in response to electrical stimulus. Such materials have potential applications in display technologies and smart windows (Yasuda & Seto, 1990).
Properties
IUPAC Name |
2,4,5,7-tetranitro-9-[(4-octoxyphenyl)methylidene]fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O9/c1-2-3-4-5-6-7-12-41-21-10-8-18(9-11-21)13-22-23-14-19(29(33)34)16-25(31(37)38)27(23)28-24(22)15-20(30(35)36)17-26(28)32(39)40/h8-11,13-17H,2-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQLWHKWERDALQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2771413.png)
![methyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2771414.png)

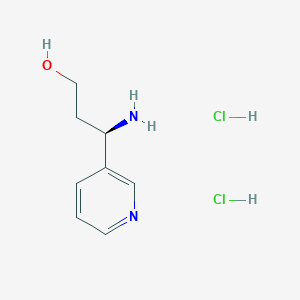
![3-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2771418.png)

![2-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)nicotinamide](/img/structure/B2771422.png)
![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2771423.png)
![2-Ethyl-5-((3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2771426.png)
